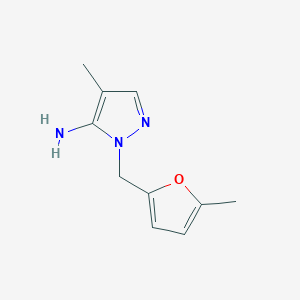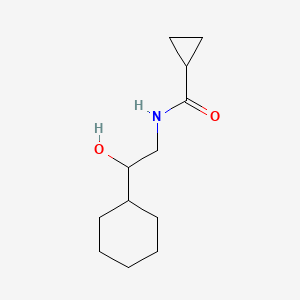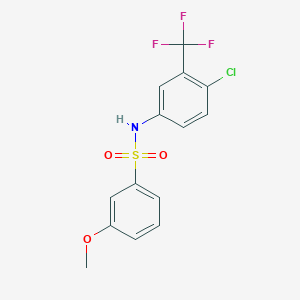
1-(2-Indanylidene)-2-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Indanylidene)-2-indanone is an organic compound with the molecular formula C18H14O. It is characterized by a complex structure consisting of two fused indane rings connected by a methylene group (CH2) with a double bond (C=C). The indane rings themselves are aromatic hydrocarbons with two six-membered rings, one containing a ketone group (C=O).
Preparation Methods
Chemical Reactions Analysis
1-(2-Indanylidene)-2-indanone is known for its versatile reactivity, making it an important motif in organic synthesis. It undergoes various types of reactions, including cyclization of the 1-indanone core. detailed information on specific reactions, reagents, and conditions is limited in the available literature.
Scientific Research Applications
1-(2-Indanylidene)-2-indanone has several applications in scientific research:
Organic Synthesis: It is used in the construction of fused- and spirocyclic frameworks.
Drug Development: The compound can serve as a drug scaffold for developing new drugs.
Material Science:
Mechanism of Action
The mechanism of action of 1-(2-Indanylidene)-2-indanone involves its reactivity and ability to form various polycyclic compounds through cyclization reactions.
Comparison with Similar Compounds
1-(2-Indanylidene)-2-indanone is unique due to its complex structure and versatile reactivity. Similar compounds include other indenones, which share the indane ring structure but may differ in functional groups and reactivity. Examples of similar compounds are:
- 2-Indanone
- 1-Indanone
- 2,3-Dihydro-1H-inden-1-one
These compounds also have applications in organic synthesis and material science but may vary in their specific uses and properties.
Properties
IUPAC Name |
3-(1,3-dihydroinden-2-ylidene)-1H-inden-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O/c19-17-11-14-7-3-4-8-16(14)18(17)15-9-12-5-1-2-6-13(12)10-15/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKCIDNECKQVKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2C(=O)CC3=CC=CC=C32)CC4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[(4-methylphenyl)methyl]hexanamide](/img/structure/B2614253.png)
![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2614254.png)





![2-{[4-(tert-butyl)benzyl]sulfonyl}-4,5-diphenyl-1-propyl-1H-imidazole](/img/structure/B2614263.png)

![N1-(pyridin-3-ylmethyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2614266.png)

![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2614270.png)
